molecular formula C12H14F4N2O4S B2399303 Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate CAS No. 135677-84-8

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate

Cat. No. B2399303
CAS RN: 135677-84-8
M. Wt: 358.31
InChI Key: HQEUFXSHEOOECB-UHFFFAOYSA-N
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Description

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate, also known as MTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTFP is a sulfonylurea-based compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and material science. In

Mechanism of Action

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate exerts its effects by inhibiting the ATP-sensitive potassium channels in pancreatic β-cells. This leads to the depolarization of the cell membrane and the subsequent release of insulin. Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate inhibits the growth of weeds by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has been shown to have various biochemical and physiological effects. In diabetic patients, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate can lower blood glucose levels by increasing insulin secretion. Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has also been shown to have anti-inflammatory and antioxidant properties. In cancer cells, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate induces apoptosis and inhibits cell proliferation. In agriculture, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate inhibits the growth of weeds by interfering with their metabolic processes.

Advantages and Limitations for Lab Experiments

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for scientific research. However, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments. Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate can also be toxic at high concentrations, which requires careful handling and storage.

Future Directions

There are several future directions for the study of Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate. In the medical field, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate could be further studied for its potential use in the treatment of diabetes and cancer. In agriculture, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate could be developed as a more effective and environmentally friendly herbicide. In material science, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the potential applications of Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate in various fields.
Conclusion:
In conclusion, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate is a sulfonylurea-based compound that has gained significant attention in scientific research due to its unique properties. Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand the potential applications of Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate in these fields.

Synthesis Methods

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate can be synthesized through a multi-step process that involves the reaction of 4-aminophenylcarbamate with 2,2,3,3-tetrafluoropropylmethylsulfonyl chloride. The reaction is carried out under controlled conditions to achieve a high yield of the desired product. The purity and quality of the synthesized Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate can be determined using various analytical techniques, such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has been extensively studied for its potential applications in various fields. In the medical field, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has been shown to have anti-diabetic properties by inhibiting the ATP-sensitive potassium channels in pancreatic β-cells. Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. In agriculture, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has been used as a herbicide to control the growth of weeds. In material science, Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

methyl N-[4-[methyl(2,2,3,3-tetrafluoropropyl)sulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2O4S/c1-18(7-12(15,16)10(13)14)23(20,21)9-5-3-8(4-6-9)17-11(19)22-2/h3-6,10H,7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEUFXSHEOOECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(F)F)(F)F)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate

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